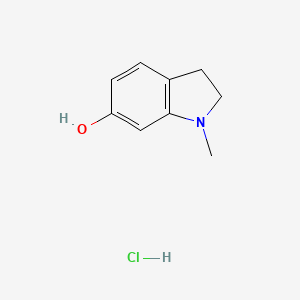
1-Methylindolin-6-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylindolin-6-ol hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Métodos De Preparación
The synthesis of 1-Methylindolin-6-ol hydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may vary, but generally involve the use of methanesulfonic acid as a catalyst and methanol as a solvent .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
1-Methylindolin-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens, sulfonyl chlorides, and alkylating agents are typically used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
1-Methylindolin-6-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in studies related to cell signaling and enzyme inhibition, given its structural similarity to naturally occurring indoles.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable indole core.
Mecanismo De Acción
The mechanism of action of 1-Methylindolin-6-ol hydrochloride involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methylindolin-6-ol hydrochloride can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
What sets this compound apart is its unique substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications .
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
1-methyl-2,3-dihydroindol-6-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-10-5-4-7-2-3-8(11)6-9(7)10;/h2-3,6,11H,4-5H2,1H3;1H |
Clave InChI |
RWAXPSFYMNAPTC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C1C=C(C=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



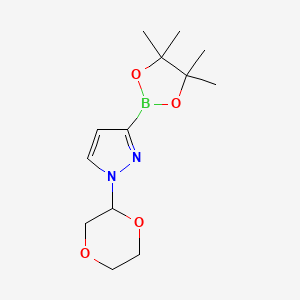
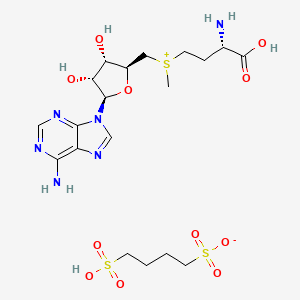

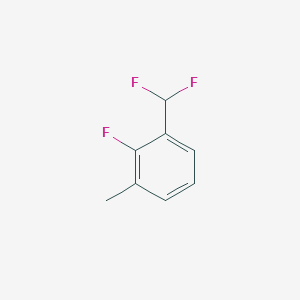


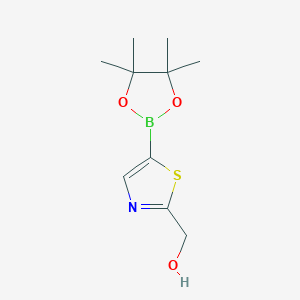
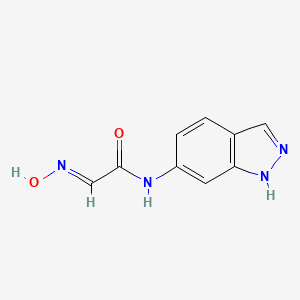
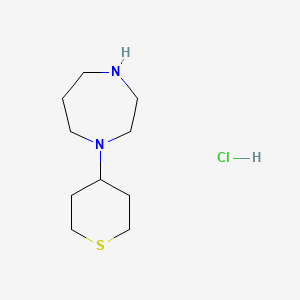
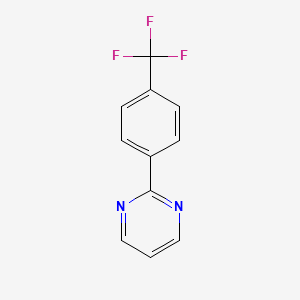


![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)
